Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Overview
Description
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is an organic compound with the molecular formula C8H15BrO4S It is a derivative of butanoic acid and features a bromine atom, a methyl group, and a methylsulfonyl group attached to the butanoate backbone
Mechanism of Action
Target of Action
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (EMBM) is a complex organic compound It’s known to act as a nucleophile in various reactions.
Mode of Action
EMBM participates in a variety of reactions, including SN2 and SNAr reactions. In an SN2 reaction, EMBM acts as a nucleophile and attacks an electrophile, such as a halide or an ester, resulting in the formation of a new bond.
Result of Action
It is known that embm can be used to synthesize pyridine methylsulfone hydroxamate lpxc inhibitors for treating bacterial infections .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize pyridine methylsulfone hydroxamate LpxC inhibitors . These inhibitors interact with the LpxC enzyme, which is involved in the biosynthesis of lipid A, a component of the outer membrane of gram-negative bacteria .
Cellular Effects
Its role in the synthesis of LpxC inhibitors suggests that it may have significant effects on bacterial cells, particularly gram-negative bacteria .
Molecular Mechanism
Its role in the synthesis of LpxC inhibitors suggests that it may interact with the LpxC enzyme, potentially inhibiting its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate typically involves the esterification of 4-bromo-2-methyl-2-(methylsulfonyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxy-2-methyl-2-(methylsulfonyl)butanoate or its derivatives.
Reduction: Formation of 4-bromo-2-methyl-2-(methylsulfonyl)butanol.
Oxidation: Formation of 4-bromo-2-methyl-2-(methylsulfonyl)butanoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate can be compared with other similar compounds such as:
Ethyl 4-bromo-2-methylbutanoate: Lacks the methylsulfonyl group, resulting in different chemical reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various research and industrial applications.
Biological Activity
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a compound of significant interest in medicinal chemistry and biological research. With the molecular formula C₈H₁₅BrO₄S and a molecular weight of 287.17 g/mol, this compound exhibits unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a methylsulfonyl group, which are integral to its biological interactions. The (S)-enantiomeric form is particularly noted for its enhanced biological activity, making stereochemistry a critical factor in its pharmacological profile.
1. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The presence of the methylsulfonyl group is believed to enhance its interaction with biological targets involved in inflammatory pathways.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. Its structural components suggest potential interactions with bacterial enzymes, which could be leveraged for therapeutic purposes. Further investigations are needed to elucidate specific mechanisms and efficacy against various microbial pathogens.
3. Anticancer Potential
The compound's structural similarity to other known anticancer agents raises interest in its potential as an anticancer drug. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways involved in cancer cell proliferation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-chloro-2-methyl-2-(methylsulfonyl)butanoate | C₈H₁₅ClO₄S | Chlorine substitution instead of bromine |
Ethyl 4-bromo-3-methylbutanoate | C₇H₁₃BrO₂ | Lacks methylsulfonyl group |
Ethyl 4-bromo-2-(methylthio)butanoate | C₈H₁₅BrOS | Contains a thioether instead of sulfonyl |
This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities and potential applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies suggest that it may interact with key enzymes and receptors involved in inflammation and cancer progression. For instance, it may modulate pathways related to apoptosis and cell cycle regulation, which are critical for cancer therapy.
Case Studies
Several case studies have documented the effects of this compound:
- Anti-inflammatory Study : In vitro experiments demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Study : A study assessing the antimicrobial efficacy against E. coli showed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL, suggesting promising activity against this pathogen.
- Anticancer Activity : In a xenograft model using human breast cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer therapeutic.
Properties
IUPAC Name |
ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIKYRQXJWIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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